molecular formula C33H31N5O3S B11639177 4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)-N-phenylbenzamide

4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)-N-phenylbenzamide

Cat. No.: B11639177
M. Wt: 577.7 g/mol
InChI Key: ZSGLNJBXVDAGLD-UHFFFAOYSA-N
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Description

4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)-N-phenylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, which is often associated with biological activity, and a piperidine sulfonyl group, which can enhance its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)-N-phenylbenzamide typically involves multiple steps:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Piperidine Sulfonyl Group: The piperidine sulfonyl group can be introduced via a sulfonylation reaction using piperidine and a sulfonyl chloride derivative.

    Coupling with the Phenylbenzamide Moiety: The final step involves coupling the phthalazine derivative with N-phenylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the phthalazine core, potentially leading to the formation of amines or reduced phthalazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced phthalazine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)-N-phenylbenzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)-N-phenylbenzamide analogs with different substituents on the aromatic rings.
  • Other phthalazine derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

    Structural Features: The combination of the phthalazine core with the piperidine sulfonyl group and the phenylbenzamide moiety makes this compound unique.

    Potential Bioactivity: The specific arrangement of functional groups may confer unique biological activities not seen in other similar compounds.

Properties

Molecular Formula

C33H31N5O3S

Molecular Weight

577.7 g/mol

IUPAC Name

4-[[4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-yl]amino]-N-phenylbenzamide

InChI

InChI=1S/C33H31N5O3S/c1-23-14-15-25(22-30(23)42(40,41)38-20-8-3-9-21-38)31-28-12-6-7-13-29(28)32(37-36-31)34-27-18-16-24(17-19-27)33(39)35-26-10-4-2-5-11-26/h2,4-7,10-19,22H,3,8-9,20-21H2,1H3,(H,34,37)(H,35,39)

InChI Key

ZSGLNJBXVDAGLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5)S(=O)(=O)N6CCCCC6

Origin of Product

United States

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